N-(2-oxo-2-((2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)amino)ethyl)benzamide

Description

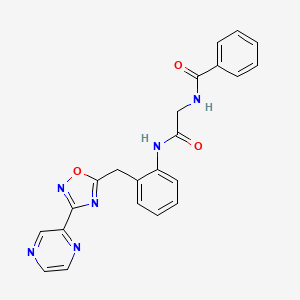

This compound is a hybrid heterocyclic molecule featuring a benzamide core linked via an ethylamino spacer to a phenyl group substituted with a 1,2,4-oxadiazole ring. The oxadiazole moiety is further functionalized with a pyrazin-2-yl group, imparting unique electronic and steric properties.

Properties

IUPAC Name |

N-[2-oxo-2-[2-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]anilino]ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N6O3/c29-19(14-25-22(30)15-6-2-1-3-7-15)26-17-9-5-4-8-16(17)12-20-27-21(28-31-20)18-13-23-10-11-24-18/h1-11,13H,12,14H2,(H,25,30)(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOFVWGVKRVVRGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NCC(=O)NC2=CC=CC=C2CC3=NC(=NO3)C4=NC=CN=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-oxo-2-((2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)amino)ethyl)benzamide is a synthetic compound of interest due to its potential biological activities. The structural components of this compound suggest possible interactions with various biological targets, making it a candidate for further pharmacological studies.

Chemical Structure

The compound can be described by the following structural formula:

This structure includes a pyrazine moiety and an oxadiazole ring, which are known to exhibit diverse biological activities.

Antiviral Activity

Recent studies have highlighted the antiviral properties of compounds containing pyrazine and oxadiazole moieties. For instance, research indicates that derivatives of pyrazinyl oxadiazoles demonstrate significant inhibitory effects against various viruses, including influenza and coronaviruses . The presence of the oxadiazole ring enhances the compound's interaction with viral proteins, potentially disrupting viral replication processes.

Anticancer Potential

The compound's structure suggests potential anticancer properties. Compounds with similar scaffolds have been reported to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, derivatives of 1,2,4-triazole and pyrazole have shown promising results against cancer cell lines in vitro .

The proposed mechanism of action for this compound includes:

- Inhibition of Key Enzymes : The compound may inhibit specific kinases involved in cell signaling pathways critical for viral replication and tumor growth.

- Interaction with Nucleic Acids : The presence of nitrogen-rich heterocycles allows for potential intercalation into DNA or RNA structures, affecting their stability and function.

Case Studies

Synthesis

The synthesis of this compound involves several steps:

- Formation of the oxadiazole ring via cyclization reactions.

- Coupling reactions to attach the pyrazine moiety.

- Final amide bond formation to yield the target compound.

In Vitro Studies

In vitro assays have been conducted to evaluate the biological activity of this compound. Results indicate:

- Antiviral Efficacy : Significant inhibition of viral replication in cell cultures infected with influenza virus.

- Cytotoxicity : Assessment against various cancer cell lines shows selective cytotoxicity with low toxicity towards normal cells.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds containing oxadiazole derivatives. For instance, oxadiazoles have been shown to exhibit significant antibacterial and antifungal activities against various pathogens. A related study indicated that derivatives of oxadiazoles demonstrated potent activity against both Gram-positive and Gram-negative bacteria, as well as fungi, with minimum inhibitory concentrations (MICs) in the low micromolar range .

Anticancer Potential

Research has pointed towards the anticancer properties of similar compounds. The incorporation of pyrazine and oxadiazole rings into drug design has been associated with enhanced cytotoxic effects against cancer cell lines. A study demonstrated that compounds with these structural features could induce apoptosis in cancer cells through various mechanisms, including the modulation of apoptosis-related proteins .

Enzyme Inhibition

N-(2-oxo-2-((2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)amino)ethyl)benzamide may also serve as a scaffold for developing enzyme inhibitors. Specifically, its derivatives have been investigated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial targets in treating neurodegenerative diseases such as Alzheimer's . Molecular docking studies have suggested that these compounds can effectively bind to the active sites of these enzymes.

Case Studies

Synthetic Applications

The synthesis of this compound involves multi-step reactions that can be optimized for higher yields and purity. Techniques such as microwave-assisted synthesis and solvent-free conditions have been explored to enhance efficiency . The versatility of its synthetic pathway allows for modifications that can lead to novel derivatives with tailored biological activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(2-oxo-2-((2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)amino)ethyl)benzamide with analogous compounds reported in recent literature.

Structural Analogues with 1,2,4-Oxadiazole Moieties

6-(2-Amino-6-(substituted-phenyl)pyrimidin-4-yl)-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one derivatives (7a–c) Structure: These derivatives incorporate a benzo[b][1,4]oxazin-3-one core fused with a pyrimidine ring and a substituted phenyl-1,2,4-oxadiazole group. Synthesis: Prepared via coupling of 2-(3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)acetic acid with substituted phenyl-1,2,4-oxadiazoles under mild conditions (Cs₂CO₃, DMF, room temperature). Yields ranged from 65–82% . Key Differences: The absence of a pyrazine substituent and the inclusion of a pyrimidine ring reduce electron-withdrawing effects compared to the target compound.

N-(4-(2-(Methyl(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino)thiazol-4-yl)phenyl)(alkyl)amides Structure: Features a thiazole ring linked to a phenylpyrazole and an alkylamide group. Synthesis: Involves multi-step condensation of hydrazine derivatives with carbonyl compounds, yielding intermediates like (Z)-N-methyl-3-(2-phenylhydrazono)butanamide (82% yield) .

Pharmacological and Physicochemical Comparisons

Mechanistic Insights

- Thiazole-based analogues (e.g., ) exhibit greater metabolic stability but reduced solubility due to hydrophobic alkylamide chains, whereas the target compound’s ethylamino spacer may improve aqueous solubility.

Q & A

Q. What are the optimal synthetic routes for preparing this compound, and how do reaction conditions influence yield and purity?

The synthesis of this compound involves multi-step reactions, including oxadiazole ring formation and amide coupling. Key considerations include:

- Oxadiazole Cyclization : Use of carbodiimide coupling agents (e.g., EDC/HCl) or POCl₃-mediated cyclization for the 1,2,4-oxadiazole core .

- Amide Bond Formation : Employ HATU or DCC as coupling agents to link the benzamide moiety to the ethylamino-oxadiazole intermediate. Solvent choice (e.g., DMF vs. THF) affects reaction efficiency .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol improves purity (>95%) .

Q. Which spectroscopic and crystallographic techniques are critical for structural validation?

- NMR : ¹H/¹³C NMR confirms connectivity, with pyrazine protons appearing as distinct doublets (δ 8.5–9.0 ppm) and oxadiazole carbons at ~165–170 ppm .

- X-ray Diffraction : Single-crystal analysis resolves stereochemistry and hydrogen-bonding patterns in the oxadiazole and benzamide groups .

- Mass Spectrometry : High-resolution ESI-MS verifies molecular weight (e.g., [M+H]⁺ at m/z 447.12) .

Q. How can researchers assess preliminary biological activity, such as enzyme inhibition or antimicrobial effects?

- In Vitro Assays : Screen against kinase targets (e.g., EGFR, VEGFR) using fluorescence-based ATP competition assays .

- Antimicrobial Testing : Follow CLSI guidelines for MIC determination against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .

Advanced Research Questions

Q. How can contradictory data in biological activity (e.g., varying IC₅₀ values) be resolved?

- Orthogonal Assays : Validate kinase inhibition using both fluorescence polarization and radiometric assays to rule out assay-specific artifacts .

- Purity Analysis : Re-examine compound purity via HPLC-MS; impurities >5% can skew dose-response curves .

- Solubility Adjustments : Use co-solvents (e.g., DMSO/PBS mixtures) to ensure consistent bioavailability .

Q. What computational strategies are effective for predicting binding modes and SAR?

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions between the oxadiazole-pyrazine moiety and kinase active sites (e.g., hydrophobic pockets in A42R protein) .

- DFT Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to correlate substituent effects (e.g., pyrazine vs. pyridine) with activity .

Q. How can metabolic stability and toxicity be evaluated preclinically?

Q. What strategies optimize solubility and formulation for in vivo studies?

- Salt Formation : Convert the free base to a hydrochloride or mesylate salt to enhance aqueous solubility .

- Nanoformulation : Encapsulate in PLGA nanoparticles (size <200 nm) to improve bioavailability and reduce renal clearance .

Data Contradiction Analysis

Q. How should researchers address discrepancies between computational predictions and experimental results?

Q. What methods resolve conflicting SAR data across structural analogs?

- 3D-QSAR Modeling : Apply CoMFA or CoMSIA to identify steric/electrostatic fields driving activity variations .

- Crystallographic Overlays : Compare X-ray structures of analogs bound to the same target to pinpoint critical interactions .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.